1-Trityl-1H-imidazole-4-methanol
Overview
Description
1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It has an average mass of 340.418 Da and a monoisotopic mass of 340.157562 Da .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest in recent years due to their wide range of applications. The synthesis of 1-Trityl-1H-imidazole-4-methanol specifically is not detailed in the search results, but there are general methods for the synthesis of imidazoles . For instance, one method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole-4-methanol consists of an imidazole ring with a methanol group attached at the 1-position . This structure is also known as 1,3-diazole .Physical And Chemical Properties Analysis
1-Trityl-1H-imidazole-4-methanol has a density of 1.1±0.1 g/cm3, a boiling point of 516.1±45.0 °C at 760 mmHg, and a flash point of 265.9±28.7 °C . It also has a molar refractivity of 106.7±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 306.8±7.0 cm3 .Scientific Research Applications
Application in Antifungal Research
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1-Trityl-1H-imidazole-4-methanol derivatives have been synthesized and evaluated for their antifungal properties . The compounds were tested against Candida albicans yeast and bacteria (Micrococcus luteus and Escherichia coli) .
- Methods of Application : The synthesis involved a three-stage approach. Firstly, benzophenone derivatives were converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols were reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives were obtained from substitution reactions .
- Results : The synthesized chemical’s imidazole moiety showed significant antibacterial activity and in vitro activity against Micrococcus luteus . The bioavailability of the most synthesized compounds was excellent, as evidenced by their drug-likeness and in silico ADMET characteristics .
Application in Flow Chemistry
- Scientific Field : Organic Chemistry
- Summary of Application : 1-Trityl-1H-imidazole-4-methanol has been used in the formation of 2-lithio-1-(triphenylmethyl)imidazole, a highly reactive lithio-imidazole intermediate .
- Methods of Application : A flow chemistry approach was used for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature. This compound was then reacted with a range of electrophiles .
- Results : The method achieved modest to high yields (40–94%) in short reaction times (<1 min) and is amenable to the scale-up of this highly reactive lithio-imidazole intermediate .
Application in Dye Chemistry
- Scientific Field : Dye Chemistry
- Summary of Application : Trityl cations, such as those derived from 1-Trityl-1H-imidazole-4-methanol, have been used in dye chemistry .
- Methods of Application : The trityl cation is used in various chemical reactions, including hydride abstraction reactions, both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
- Results : The trityl cation is also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .
Application in Carbohydrate Chemistry
- Scientific Field : Carbohydrate Chemistry
- Summary of Application : Trityl moieties are appropriate protecting groups for chemoselective protection of numerous functional groups. As trityl ether is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol, it is usually used in carbohydrate chemistry .
- Methods of Application : The trityl group is introduced to the carbohydrate molecule through a series of chemical reactions. The deprotection of the trityl group has been carried out under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) .
- Results : The trityl group serves as a robust protecting group, allowing for selective reactions to be carried out on the carbohydrate molecule .
Application in Polymer and Peptide Synthesis
- Scientific Field : Polymer Chemistry
- Summary of Application : Trityl cations have been extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions . They are also used in peptide synthesis .
- Methods of Application : The trityl group is introduced to the polymer or peptide molecule through a series of chemical reactions .
- Results : The trityl group serves as a robust protecting group, allowing for selective reactions to be carried out on the polymer or peptide molecule .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : The highly stable trityl cation and anion have been applied in many aspects of organic synthesis .
- Methods of Application : The trityl group is introduced to the organic molecule through a series of chemical reactions .
- Results : The trityl group serves as a robust protecting group, allowing for selective reactions to be carried out on the organic molecule .
Safety And Hazards
properties
IUPAC Name |
(1-tritylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYFYUODSFBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327604 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-imidazole-4-methanol | |
CAS RN |
33769-07-2 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.